molecular formula C23H16Cl2N2O4 B15315156 ethyl 4-[[(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate

ethyl 4-[[(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate

Cat. No.: B15315156
M. Wt: 455.3 g/mol
InChI Key: BYMGYMBJMOHLMO-RVDMUPIBSA-N
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Description

Ethyl 4-{2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enamido}benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyano group, a dichlorophenyl group, and a furan ring, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enamido}benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dichlorophenyl group: This step often involves a halogenation reaction using reagents like chlorine or bromine.

    Formation of the cyano group: This can be done through a nucleophilic substitution reaction using cyanide salts.

    Coupling with benzoate: The final step involves esterification or amidation reactions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enamido}benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring and cyano group can be oxidized under strong oxidizing conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-{2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enamido}benzoate involves its interaction with specific molecular targets. The cyano group and dichlorophenyl group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-cyano-3,3-diphenylacrylate: A structurally similar compound with a cyano group and phenyl rings.

    Ethyl α-cyano-β,β-diphenylacrylate: Another similar compound with a cyano group and phenyl rings.

Uniqueness

Ethyl 4-{2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enamido}benzoate is unique due to the presence of the furan ring and dichlorophenyl group, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C23H16Cl2N2O4

Molecular Weight

455.3 g/mol

IUPAC Name

ethyl 4-[[(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate

InChI

InChI=1S/C23H16Cl2N2O4/c1-2-30-23(29)14-3-6-17(7-4-14)27-22(28)15(13-26)11-18-8-10-21(31-18)19-12-16(24)5-9-20(19)25/h3-12H,2H2,1H3,(H,27,28)/b15-11+

InChI Key

BYMGYMBJMOHLMO-RVDMUPIBSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)/C#N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C#N

Origin of Product

United States

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